molecular formula C20H21ClN2O6 B5024132 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate

Cat. No. B5024132
M. Wt: 420.8 g/mol
InChI Key: AEEGQSFOLIJEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate, also known as BDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities. In

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric disorders. This compound has been found to bind to serotonin receptors in the brain, which are involved in the regulation of mood and behavior. This binding activity has led to investigations into the potential use of this compound as a novel antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT2A receptor subtype. This binding activity results in the modulation of various neurotransmitter systems in the brain, including dopamine and glutamate. This compound has also been found to increase the release of certain neuropeptides, such as oxytocin, which are involved in social behavior and emotional regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. These effects include changes in brain activity, alterations in neurotransmitter levels, and modulation of behavioral responses. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which allows for consistent results across experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. Careful dosing and monitoring are necessary to avoid confounding results in lab experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of this compound. Modifications to the chemical structure may lead to compounds with improved therapeutic potential and reduced side effects. Another future direction is in the investigation of the long-term effects of this compound on brain function and behavior. Understanding the potential risks and benefits of this compound is essential for its safe and effective use in scientific research.

Synthesis Methods

The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves the reaction between 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-chlorobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This method has been optimized for high yields and purity, making this compound an attractive compound for scientific research.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2.C2H2O4/c19-15-3-1-2-4-16(15)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)23-13-22-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGQSFOLIJEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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